molecular formula C17H22F3NO3 B1504436 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol CAS No. 871112-34-4

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Cat. No.: B1504436
CAS No.: 871112-34-4
M. Wt: 345.36 g/mol
InChI Key: VACIDMFEMXBGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethylphenyl group, and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethylphenyl halide reacts with a piperidine derivative.

    Protection with Boc Group: The hydroxyl group on the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Final Deprotection: The Boc group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group or to modify the trifluoromethylphenyl group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the trifluoromethylphenyl ring.

Scientific Research Applications

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmacologically active compounds.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxyl group may form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Trifluoromethylphenyl)piperidine: Lacks the Boc protecting group and hydroxyl group.

    1-Boc-4-phenyl-4-piperidinol: Similar structure but without the trifluoromethyl group.

    1-Boc-4-(4-fluorophenyl)-4-piperidinol: Contains a fluorophenyl group instead of a trifluoromethylphenyl group.

Uniqueness

1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol is unique due to the presence of both the Boc protecting group and the trifluoromethylphenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-10-8-16(23,9-11-21)12-6-4-5-7-13(12)17(18,19)20/h4-7,23H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACIDMFEMXBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678147
Record name tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871112-34-4
Record name tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-2-(trifluoromethyl)benzene (1.18 g, 5.24 mmol) in THF (20 mL) cooled at −78° C. was dropwise added a 1.60 M solution of n-butyllithium in hexane (3.4 mL). After being stirred for 40 min; a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (1.0 g, 5.0 mmol) in THF (3 mL) was added and the solution stirred for 1 h at −78° C. The reaction was quenched with saturated ammonium chloride. The resulting solution was extracted with methylene chloride three times. The combined extracts were dried (MgSO4), filtered, and concentrated to give 0.78 g of a white solid which was used for the next reaction without purification. MS calculated for C17H22F3NO3: (M+H) 346; found 246.0 (M-Boc+1).
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol
Reactant of Route 3
Reactant of Route 3
1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol
Reactant of Route 4
Reactant of Route 4
1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol
Reactant of Route 5
Reactant of Route 5
1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol
Reactant of Route 6
Reactant of Route 6
1-Boc-4-(2-trifluoromethylphenyl)-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.